molecular formula C22H19FN4O2 B10932785 N-(2-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932785
M. Wt: 390.4 g/mol
InChI Key: LDIQYWBRDAGXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines fluorophenyl and methoxyphenyl groups with a pyrazolopyridine core

Preparation Methods

The synthesis of N4-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the fluorophenyl and methoxyphenyl groups. The synthetic routes typically involve:

    Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyridine ring system.

    Attachment of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through various substitution reactions, often using reagents such as halides and organometallic compounds.

    Final Coupling and Purification: The final step involves coupling the intermediate products and purifying the compound through techniques such as chromatography.

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles.

    Coupling Reactions: These reactions involve the formation of new bonds between the compound and other molecules, often using catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[2-(2-Fluorophenyl)ethyl]-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide: This compound shares similar structural features but differs in its core structure and functional groups.

    3-(4-Fluorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Another compound with fluorophenyl and methoxyphenyl groups, but with a different core structure.

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19FN4O2/c1-13-20-16(22(28)25-18-10-5-4-9-17(18)23)12-19(24-21(20)27(2)26-13)14-7-6-8-15(11-14)29-3/h4-12H,1-3H3,(H,25,28)

InChI Key

LDIQYWBRDAGXCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.